

Application Notes and Protocols for Acid Violet 17 Protein Gel Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Violet 17

Cat. No.: B1450915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fixation, staining, and destaining of protein gels using **Acid Violet 17**. **Acid Violet 17**, also known as Coomassie Violet R200, is an anionic dye used for the sensitive detection of proteins in polyacrylamide and agarose gels.^{[1][2]} These protocols are designed to deliver high sensitivity and low background for accurate protein visualization and quantification, critical for applications in basic research and drug development.

Data Presentation: Comparison of Staining Protocols

The following table summarizes the key quantitative parameters and components of two common staining protocols for **Acid Violet 17**, allowing for easy comparison.

Parameter	Protocol 1: Rapid Staining	Protocol 2: High Sensitivity Staining
Fixation Solution	20% (w/v) Trichloroacetic Acid (TCA)[1]	20% (w/v) Trichloroacetic Acid (TCA)[3]
Fixation Time	20 minutes[1]	20 minutes[3]
Staining Solution	0.1-0.2% Colloidal Acid Violet 17 in 10% (w/v) Phosphoric Acid[4]	0.2% Acid Violet 17 in water, mixed 1:1 with 20% Phosphoric Acid[1]
Staining Time	5-10 minutes (major bands visible in 0.5-3 min)[4]	10 minutes[1]
Destaining Solution	3% (w/v) Phosphoric Acid[4]	3% (w/v) Phosphoric Acid[1][3]
Destaining Time	5-80 minutes (dependent on gel thickness)[4]	2-3 washes of 10 minutes each[1]
Staining Sensitivity	1-2 ng/mm ² of protein[4]	Not explicitly stated, but described as "highly sensitive" [1]
Linear Dynamic Range	1-100 µg of protein (with dye elution)[4]	Not specified
Key Advantages	Fast, avoids organic solvents[4]	Simple preparation of stock solutions[1]

Experimental Protocols

Protocol 1: Rapid Colloidal Acid Violet 17 Staining

This protocol is optimized for fast and sensitive protein detection with minimal background, avoiding the use of hazardous organic solvents.[4]

Materials:

- Fixation Solution: 20% (w/v) Trichloroacetic Acid (TCA) in deionized water.
- Staining Solution: 0.1-0.2% (w/v) Colloidal **Acid Violet 17** in 10% (w/v) Phosphoric Acid.

- Destaining Solution: 3% (w/v) Phosphoric Acid in deionized water.
- Orbital shaker.
- Staining trays.

Procedure:

- Fixation: Following electrophoresis, immerse the gel in the Fixation Solution for 20 minutes with gentle agitation on an orbital shaker.
- Rinsing: Briefly rinse the gel with deionized water.
- Staining: Immerse the gel in the Staining Solution for 5-10 minutes with gentle agitation. Major protein bands corresponding to 100-500 ng of protein may be visible without destaining after only 30 seconds to 3 minutes.[\[4\]](#)
- Destaining: Transfer the gel to the Destaining Solution. Agitate gently for 5-80 minutes, depending on the thickness of the gel and the desired background clarity. Change the destaining solution periodically for optimal results.
- Washing: Wash the gel twice with deionized water for 5 minutes each.
- Storage: The gel can be stored in deionized water or dried for documentation.

Protocol 2: High Sensitivity Staining with Stock Solutions

This protocol utilizes stable stock solutions for convenient and reproducible staining.[\[1\]](#)

Materials:

- Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water.[\[1\]](#)
- Stock Solution I (Stain): 0.2% (w/v) SERVA Violet 17 in deionized water. This solution is stable for several months at room temperature.[\[1\]](#)
- Stock Solution II (Acid): 20% (w/v) Phosphoric Acid in deionized water.[\[1\]](#)

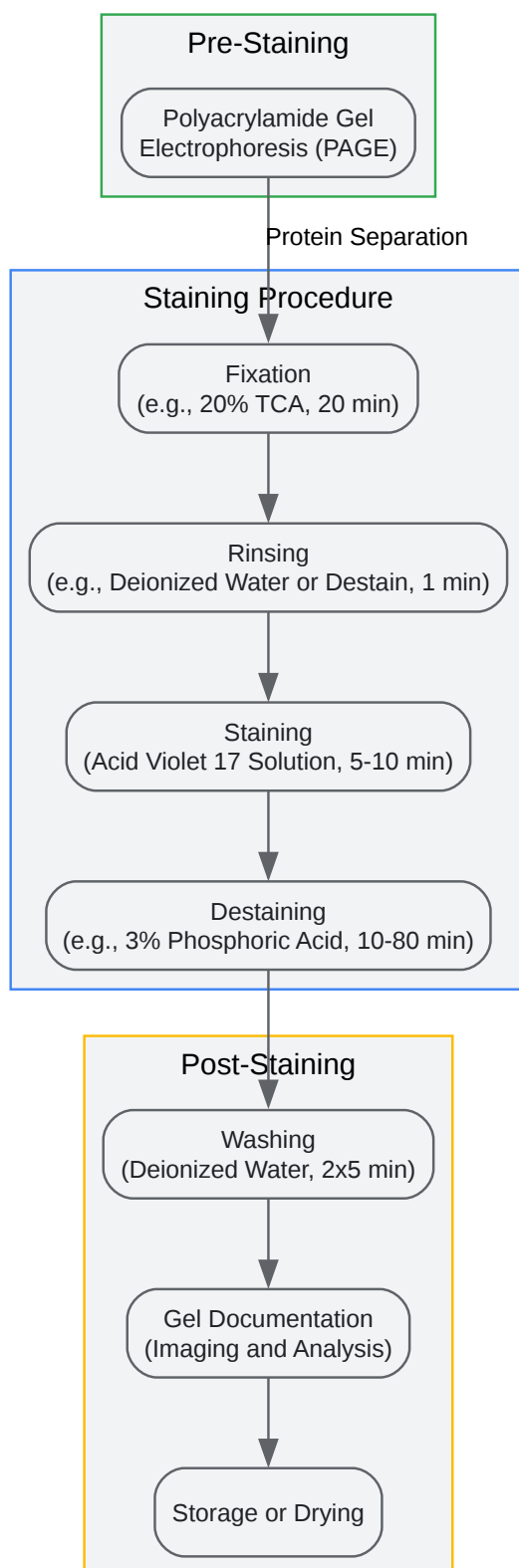
- Working Staining Solution: Mix equal volumes of Stock Solution I and Stock Solution II immediately before use.
- Destainer: 3% (w/v) Phosphoric Acid in deionized water.[\[1\]](#)
- Orbital shaker.
- Staining trays.

Procedure:

- Fixation: Place the gel in the Fixing Solution for 20 minutes with gentle agitation.[\[1\]](#)
- Rinsing: Briefly rinse the gel for approximately 1 minute in the Destainer solution.[\[1\]](#)
- Staining: Immerse the gel in the freshly prepared Working Staining Solution for 10 minutes with gentle agitation.[\[1\]](#)
- Destaining: Destain the gel with the Destainer solution, performing 2-3 washes of 10 minutes each, until the background is clear.[\[1\]](#)
- Washing: Wash the gel twice with deionized water for 5 minutes each.[\[1\]](#)
- Drying: The gel can be dried in a stream of warm air or at room temperature.[\[1\]](#)

Visualizations

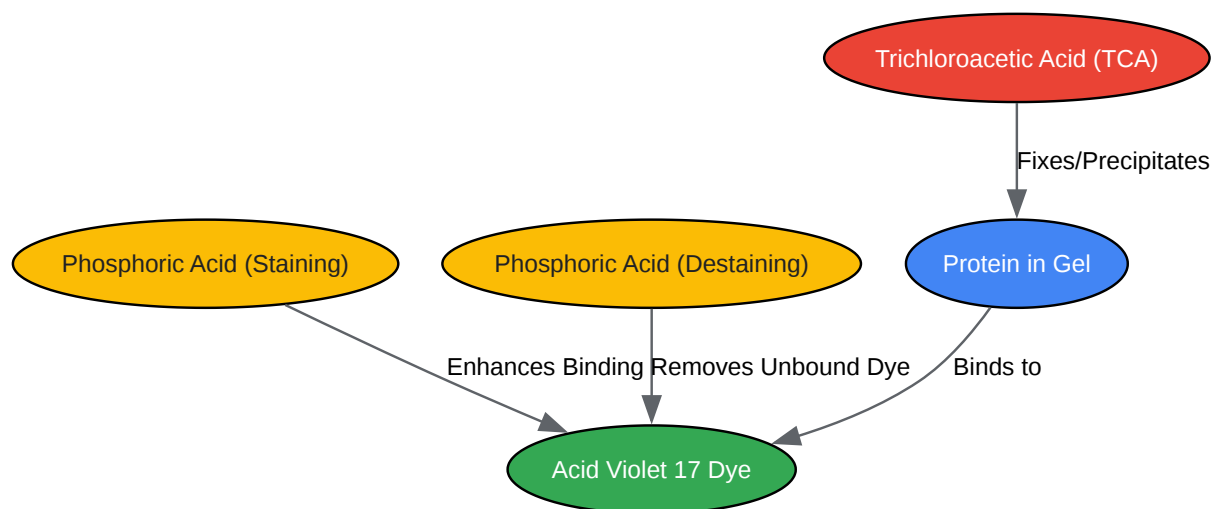
Experimental Workflow for Acid Violet 17 Protein Gel Staining



[Click to download full resolution via product page](#)

Caption: Workflow of **Acid Violet 17** Staining.

Logical Relationship of Staining Components



[Click to download full resolution via product page](#)

Caption: Component Interactions in Staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. serva.de [serva.de]
- 2. scbt.com [scbt.com]
- 3. bioeast.yida-design.com.tw [bioeast.yida-design.com.tw]
- 4. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Acid Violet 17 Protein Gel Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450915#fixation-and-destaining-procedures-for-acid-violet-17-protein-gels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com